Ethylhydrocupreine Hydrochloride: A Technical Guide to its Mechanism of Action
Ethylhydrocupreine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylhydrocupreine hydrochloride, more commonly known as optochin, is a quinine derivative first synthesized in 1911. While initially investigated as a therapeutic agent against Streptococcus pneumoniae, its clinical use was hampered by toxicity. However, it has since become an indispensable tool in clinical microbiology for the presumptive identification of S. pneumoniae, which exhibits unique sensitivity to this compound. This technical guide provides an in-depth exploration of the molecular mechanism underlying the action of ethylhydrocupreine hydrochloride, focusing on its interaction with its primary cellular target and the basis of microbial resistance.
Core Mechanism of Action: Inhibition of F-Type ATP Synthase
The primary mechanism of action of ethylhydrocupreine hydrochloride is the specific inhibition of the F-type ATP synthase (F-ATPase) in Streptococcus pneumoniae.[1][2] This enzyme, located in the bacterial cell membrane, is crucial for cellular energy metabolism, utilizing a proton gradient to synthesize ATP. By disrupting this fundamental process, optochin effectively halts energy production, leading to bacterial cell death.
The F-ATPase is a complex molecular machine composed of two main domains: the membrane-embedded F₀ portion, which forms the proton channel, and the peripheral F₁ portion, which contains the catalytic sites for ATP synthesis. Ethylhydrocupreine hydrochloride specifically targets the F₀ domain, interfering with proton translocation and thereby uncoupling it from ATP synthesis.[1][3]
The Molecular Target: Subunits of the F₀ Domain
Research has identified the specific subunits of the F₀ domain as the direct targets of optochin. The genes encoding these subunits, atpC and atpA, are central to the compound's activity. The atpC gene codes for the c-subunit, which forms a ring structure that rotates as protons pass through, while the atpA gene codes for the a-subunit, which is part of the stationary proton channel.
Molecular modeling studies suggest that optochin and its analogues likely bind to the c-ring of the ATP synthase, specifically near the conserved glutamate 52 ion-binding site, a critical residue for proton translocation.[4] This interaction physically obstructs the rotation of the c-ring, thereby inhibiting the entire process of ATP synthesis.
Quantitative Data on Optochin Susceptibility
The differential susceptibility of S. pneumoniae to optochin compared to other alpha-hemolytic streptococci is the basis for its diagnostic use. This sensitivity can be quantified by determining the Minimum Inhibitory Concentration (MIC).
| Strain Type | Minimum Inhibitory Concentration (MIC) of Optochin | Fold Increase in Resistance | Reference |
| Optochin-Susceptible S. pneumoniae | 0.25–1 µg/mL | - | [2] |
| Optochin-Resistant S. pneumoniae | 8–128 µg/mL | 4 to >100-fold | [5] |
| Other α-hemolytic streptococci (e.g., S. mitis) | ≥ 256 µg/mL | >250-fold | [2] |
Table 1: Minimum Inhibitory Concentrations (MICs) of Ethylhydrocupreine Hydrochloride (Optochin) for Streptococcus Species.
The Genetic Basis of Resistance
Resistance to ethylhydrocupreine hydrochloride in S. pneumoniae is not plasmid-mediated but arises from spontaneous point mutations in the chromosomal genes encoding the F₀ subunits of ATP synthase, primarily atpC and, less commonly, atpA.[1][2][5] These mutations result in amino acid substitutions that alter the drug-binding site, reducing the affinity of optochin for the F-ATPase.
| Gene | Codon Change | Amino Acid Substitution | Reference |
| atpC | Met13Ile | M13I | [5] |
| atpC | Gly18Ser | G18S | [5] |
| atpC | Gly20Ala | G20A | [5] |
| atpC | Ala31Val | A31V | [5] |
| atpC | Val48Ala | V48A | [1] |
| atpC | Ala49Gly/Ser/Thr | A49G/S/T | [3][5] |
| atpA | Trp206Cys/Ser | W206C/S | [2] |
Table 2: Common Mutations in atpC and atpA Genes Conferring Resistance to Ethylhydrocupreine Hydrochloride in S. pneumoniae. The region around codon 49 of the atpC gene is considered a hotspot for mutations leading to optochin resistance.[5]
Experimental Protocols
Optochin Susceptibility Testing (Disk Diffusion Method)
This standard protocol is used for the presumptive identification of S. pneumoniae.
Materials:
-
5% sheep blood agar plates
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Optochin disks (5 µg)
-
Sterile inoculating loops or swabs
-
Bacterial culture of an alpha-hemolytic Streptococcus
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Incubator (35-37°C with 5% CO₂)
-
Millimeter ruler
Procedure:
-
Using a sterile loop or swab, pick a few well-isolated colonies of the test organism.
-
Streak the colonies onto a 5% sheep blood agar plate to obtain confluent growth.
-
Aseptically place an optochin disk onto the inoculated surface of the agar.
-
Gently press the disk to ensure complete contact with the agar surface.
-
Incubate the plate at 35-37°C in a 5% CO₂ atmosphere for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition around the disk in millimeters.
Interpretation:
-
Susceptible: A zone of inhibition of 14 mm or greater is presumptive evidence for S. pneumoniae.
-
Resistant: No zone of inhibition, or a zone of less than 14 mm, suggests the organism is not S. pneumoniae. Further biochemical testing, such as bile solubility, is recommended for zones between 7 and 13 mm.
Measurement of F-ATPase Activity (Spectrophotometric Assay)
This protocol provides a general framework for measuring the hydrolytic activity of F-ATPase, which is inhibited by optochin. The assay couples the production of ADP to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.
Materials:
-
Isolated bacterial membranes containing F-ATPase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Ethylhydrocupreine hydrochloride (Optochin) solution of known concentration
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADH, PEP, LDH, and PK.
-
Add the isolated bacterial membranes to the reaction mixture.
-
To test for inhibition, add the desired concentration of ethylhydrocupreine hydrochloride to the experimental samples. A control sample without the inhibitor should be run in parallel.
-
Initiate the reaction by adding ATP.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the specific activity of the F-ATPase in the presence and absence of the inhibitor.
Visualizations
Caption: Mechanism of Ethylhydrocupreine Hydrochloride Action.
References
- 1. Comparison of Streptococcus pneumoniae isolates occurring in optochin-susceptible and optochin-resistant variants by analyzing whole-genome sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Description of optochin-resistant Streptococcus pneumoniae due to an uncommon mutation in the atpA gene and comparison with previously identified atpC mutants from Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of the optochin-sensitive phenotype of pneumococcus: characterization of the genes encoding the F0 complex of the Streptococcus pneumoniae and Streptococcus oralis H(+)-ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Cinchona Alkaloid Antibiotic That Appears To Target ATP Synthase in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic and molecular characterization of optochin-resistant Streptococcus pneumoniae isolates from Brazil, with description of five novel mutations in the ATPC gene - PubMed [pubmed.ncbi.nlm.nih.gov]
